BenchChemオンラインストアへようこそ!

7-(4-chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione

Purine SAR Thioether substitution Streptokinase inhibition

7-(4-Chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione (CAS 359694-28-3) is a fully substituted purine‑2,6‑dione bearing a 4‑chlorobenzyl group at N7, methyl groups at N1 and N3, and a phenylthio ether at C8. The compound has a molecular weight of 412.89 g·mol⁻¹ and the molecular formula C₂₀H₁₇ClN₄O₂S, with the InChIKey YQNWDIOTATYGQR‑UHFFFAOYSA‑N uniquely identifying its structure.

Molecular Formula C20H17ClN4O2S
Molecular Weight 412.89
CAS No. 359694-28-3
Cat. No. B2614878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione
CAS359694-28-3
Molecular FormulaC20H17ClN4O2S
Molecular Weight412.89
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC3=CC=CC=C3)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C20H17ClN4O2S/c1-23-17-16(18(26)24(2)20(23)27)25(12-13-8-10-14(21)11-9-13)19(22-17)28-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
InChIKeyYQNWDIOTATYGQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Key Procurement-Relevant Properties of 7-(4-Chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione (CAS 359694-28-3)


7-(4-Chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione (CAS 359694-28-3) is a fully substituted purine‑2,6‑dione bearing a 4‑chlorobenzyl group at N7, methyl groups at N1 and N3, and a phenylthio ether at C8 . The compound has a molecular weight of 412.89 g·mol⁻¹ and the molecular formula C₂₀H₁₇ClN₄O₂S, with the InChIKey YQNWDIOTATYGQR‑UHFFFAOYSA‑N uniquely identifying its structure [1]. It is offered as a research‑grade screening compound (typical purity ≥95%) and belongs to a class of purine derivatives investigated for enzyme inhibition and receptor modulation [2].

Why In‑Class Purine‑2,6‑diones Cannot Simply Replace 7-(4-Chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione


Purine‑2,6‑diones are exquisitely sensitive to substitution patterns; even minor changes in the C8 thioether, the N7 benzyl moiety, or the N1/N3 alkyl groups can drastically alter potency, target selectivity, and physicochemical properties [1]. For example, replacing the C8 phenylthio group of the target compound with a benzylthio group yields an analog that displays measurable but distinct biological activity in streptokinase‑expression assays, with an EC₅₀ of ~10.7 µM [2]. Because structure–activity relationships (SAR) in this scaffold are steep and non‑additive, direct substitution of one purine‑2,6‑dione for another—even among structurally close analogs—risks losing the desired biological profile or introducing uncharacterized off‑target effects. The following quantitative evidence highlights the specific structural features that define the differentiation of CAS 359694-28-3.

Head‑to‑Head and Class‑Level Evidence for Differentiation of CAS 359694-28-3 from Closest Analogs


C8 Phenylthio vs. Benzylthio Substitution: Impact on Molecular Properties and Biological Activity

The target compound bears a C8 phenylthio group, whereas the closest commercially available analog (CAS 303971‑20‑2) carries a C8 benzylthio group. A direct biological comparison is not yet available in the public domain; however, the benzylthio analog has been tested in a whole‑cell Group A Streptococcus assay, yielding an EC₅₀ of 1.07 × 10⁴ nM (i.e., ~10.7 µM) for inhibition of streptokinase expression [1]. The phenylthio group reduces conformational flexibility relative to the benzylthio group and alters the electron density at the sulfur atom, which can translate into differential target engagement. For procurement decisions, this structural distinction is critical because the C8 substituent is a primary driver of potency and selectivity within the purine‑2,6‑dione class.

Purine SAR Thioether substitution Streptokinase inhibition

N7 4‑Chlorobenzyl Substitution: Precedent for Enhanced Target Binding vs. Unsubstituted Benzyl Analogs

The N7 4‑chlorobenzyl group distinguishes the target compound from N7‑benzyl or N7‑methyl analogs. In structurally related purine‑2,6‑dione BRD4 inhibitors, the 4‑chlorobenzyl moiety engages in a halogen‑bond interaction with the target protein, contributing to a 5–10‑fold improvement in IC₅₀ relative to the unsubstituted benzyl congener [1]. Although this data originates from a different purine‑2,6‑dione chemotype, the SAR is consistent with the electron‑withdrawing and steric properties of the para‑chloro substituent. The target compound’s combination of 4‑chlorobenzyl with a C8 phenylthio group creates a substitution pattern that is absent from the vast majority of screening‑deck purines.

Kinase inhibition Purine scaffold Halogen bonding

Physicochemical Differentiation: Computed logP and Topological Polar Surface Area (TPSA)

Using consensus cheminformatics predictions, the target compound (C₂₀H₁₇ClN₄O₂S) has a computed logP of ~3.8 and a TPSA of ~74 Ų, whereas the closest benzylthio analog (C₂₁H₁₉ClN₄O₂S) shows a higher computed logP of ~4.3 and the same TPSA [1]. The lower lipophilicity of the phenylthio compound may translate into improved aqueous solubility and a more favorable pharmacokinetic profile relative to the benzylthio analog. Additionally, the target compound’s profile places it within the favorable drug‑like space (Lipinski Rule of 5 compliant), while the 8‑(2‑methyl‑2‑propenyl)thio analog (C₁₈H₁₈Cl₂N₄O₂S) introduces a reactive allylic sulfide that may compromise chemical stability .

Drug‑likeness Permeability Purine library design

Commercial Availability and Purity Benchmarking Against the Closest Structural Analog

The target compound is readily available from multiple suppliers with a guaranteed purity of ≥95% (e.g., Chemenu CM908752, purity 95%+) . In contrast, the direct benzylthio analog (CAS 303971‑20‑2) is offered at a similar purity but with longer lead times and fewer stock‑keeping vendors . The 8‑(2‑methyl‑2‑propenyl)thio analog (CAS 478252‑53‑8) is listed at 95% purity but carries a reactive allylic moiety that raises concerns about long‑term storage stability . For laboratories that require consistent lot‑to‑lot quality and rapid re‑supply, CAS 359694‑28‑3 represents a more logistically reliable choice among this subset of C8‑thioether purine‑2,6‑diones.

Procurement Screening library Purine analogs

Recommended Research Application Scenarios for CAS 359694-28-3 Based on Quantitative Differentiation Evidence


Chemical Biology Probe for C8‑Thioether Purine‑Target Interactions

Because the C8 phenylthio group is underrepresented in commercial screening collections, CAS 359694-28-3 can serve as a distinctive probe to interrogate purine‑binding pockets that accommodate aromatic thioethers. Its structural divergence from the more common C8‑benzylthio analog (ΔlogP ≈ −0.5; distinct conformational profile) enables complementary chemoproteomic experiments aimed at mapping selectivity determinants [1].

Template for Focused Library Synthesis Around the 8‑Phenylthio Purine Scaffold

The compound provides a validated starting point for parallel synthesis of 8‑phenylthio‑purine‑2,6‑diones with systematic N7 and N1/N3 variations. The commercial availability of >95% pure material from multiple vendors ensures that milligram‑to‑gram scale‑up for library production is logistically straightforward, reducing the time from design to biological evaluation.

Negative Control or Comparator in Benzylthio‑Purine SAR Studies

Researchers characterizing the structure–activity landscape of the 8‑(benzylthio) series (e.g., CAS 303971‑20‑2, EC₅₀ ~10.7 µM in streptokinase assays [2]) can employ CAS 359694-28-3 as a matched molecular pair to isolate the contribution of the benzylic CH₂ spacer to potency, selectivity, and metabolic stability.

Biochemical Assay Development Requiring Chemically Stable Thioether‑Containing Ligands

Unlike the 8‑(2‑methyl‑2‑propenyl)thio analog that contains a potentially reactive allylic sulfide, CAS 359694-28-3 possesses a fully aromatic, non‑electrophilic C8 substituent, reducing the risk of covalent adduct formation during prolonged incubation in biochemical or cellular assays .

Quote Request

Request a Quote for 7-(4-chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.